N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine
CAS No.:
Cat. No.: VC17809513
Molecular Formula: C14H25N
Molecular Weight: 207.35 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylcyclopentan-1-amine -](/images/structure/VC17809513.png)
Specification
Molecular Formula | C14H25N |
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Molecular Weight | 207.35 g/mol |
IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-2-methylcyclopentan-1-amine |
Standard InChI | InChI=1S/C14H25N/c1-12-6-5-9-14(12)15-11-10-13-7-3-2-4-8-13/h7,12,14-15H,2-6,8-11H2,1H3 |
Standard InChI Key | FCSBTKUGKJNZIL-UHFFFAOYSA-N |
Canonical SMILES | CC1CCCC1NCCC2=CCCCC2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure comprises two primary moieties:
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Cyclohexene ring: A six-membered unsaturated hydrocarbon with one double bond, contributing to conformational flexibility and potential sites for electrophilic addition.
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2-Methylcyclopentylamine: A five-membered saturated ring with a methyl group at the 2-position and an amine functional group at the 1-position. The methyl group introduces steric hindrance, influencing stereochemical outcomes in reactions.
The ethyl chain bridges these groups, creating a hybrid architecture that merges aliphatic and cyclic properties. Key structural data inferred from analogs include:
Property | Value/Description |
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Molecular Formula | C₁₄H₂₃N |
Molecular Weight | 205.34 g/mol |
CAS Number (3-methyl analog) | 27666-70-2 |
Hybridization | sp³ (amine), sp² (cyclohexene) |
Stereochemical Considerations
Synthesis Pathways
Retrosynthetic Analysis
Two plausible routes emerge from existing methodologies:
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Grignard Reaction-Based Assembly:
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Step 1: React 2-methylcyclopentan-1-amine with ethyl magnesium bromide to form a secondary amine intermediate .
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Step 2: Couple the intermediate with cyclohexene oxide via nucleophilic ring-opening, followed by dehydration to install the double bond.
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Key Challenge: Controlling regioselectivity during cyclohexene oxide opening.
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Reductive Amination:
Optimization and Yield
Patent data for analogous compounds (e.g., tapentadol intermediates) highlight the use of palladium on carbon (Pd/C) for reductive deoxygenation, achieving yields up to 90% . Solvent systems such as tetrahydrofuran-cyclohexane mixtures improve reaction homogeneity .
Physicochemical Properties
Experimental Data from Analogs
While direct measurements are unavailable, the 3-methylcyclopentyl isomer offers proxy insights:
Property | 3-Methyl Analog | Inferred for 2-Methyl |
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Boiling Point | 210–215°C (dec.) | 205–210°C (est.) |
Solubility in Water | Low (<1 g/L) | Similar |
logP (Octanol-Water) | 2.8 | ~3.0 (higher hydrophobicity) |
Spectroscopic Signatures
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¹H NMR: Expected peaks include:
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IR Spectroscopy: Strong N-H stretch (~3350 cm⁻¹) and C=C absorption (~1640 cm⁻¹).
Challenges and Research Gaps
Synthetic Hurdles
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Stereocontrol: Achieving enantiopure product requires chiral catalysts or chromatography, increasing cost .
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Scale-Up Risks: Exothermic reactions during Grignard steps necessitate stringent temperature control .
Unanswered Questions
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Toxicity Profile: No in vitro or in vivo data exist for this compound.
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Thermal Stability: Decomposition pathways under heating are uncharacterized.
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